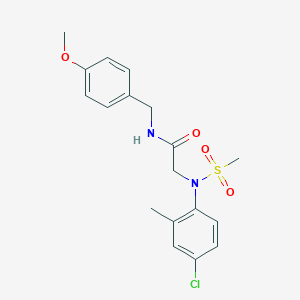

N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CM-4612, is a small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CM-4612 is a glycine transporter-1 (GlyT1) inhibitor, which means it can modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a role in many physiological processes, including the regulation of mood, cognition, and pain perception.

Wissenschaftliche Forschungsanwendungen

CM-4612 has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One study found that CM-4612 can improve cognitive performance in rats, suggesting that it may have applications in the treatment of cognitive disorders such as Alzheimer's disease (Koike et al., 2017). Another study found that CM-4612 can reduce pain sensitivity in rats, suggesting that it may have applications in the treatment of chronic pain (Sekiguchi et al., 2017). CM-4612 has also been investigated for its potential applications in the treatment of schizophrenia, as N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide inhibitors have been shown to improve symptoms in patients with this condition (Nakazawa et al., 2017).

Wirkmechanismus

CM-4612 works by inhibiting the activity of N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for the reuptake of glycine in the brain. By inhibiting N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, CM-4612 can increase the levels of glycine in the brain, which can have a variety of effects on physiological processes. Glycine has been shown to play a role in the regulation of NMDA receptors, which are involved in learning and memory (Kleckner and Dingledine, 1988). By modulating the activity of NMDA receptors, CM-4612 may be able to improve cognitive function.

Biochemical and Physiological Effects

The biochemical and physiological effects of CM-4612 are complex and not fully understood. However, studies have shown that CM-4612 can increase the levels of glycine in the brain, which can have a variety of effects on physiological processes. Glycine has been shown to play a role in the regulation of NMDA receptors, which are involved in learning and memory (Kleckner and Dingledine, 1988). By modulating the activity of NMDA receptors, CM-4612 may be able to improve cognitive function. Glycine has also been shown to play a role in the regulation of pain perception (Kawasaki et al., 2008). By modulating the levels of glycine in the brain, CM-4612 may be able to reduce pain sensitivity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using CM-4612 in lab experiments is that it is a small molecule compound that can be easily synthesized. This makes it a useful tool for investigating the role of glycine in physiological processes. However, one limitation of using CM-4612 is that it is a N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide inhibitor, which means it may have off-target effects on other physiological processes. Careful controls and experimental design are necessary to ensure that any effects observed are due to the inhibition of N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide and not other factors.

Zukünftige Richtungen

There are several future directions for research on CM-4612. One area of interest is the potential therapeutic applications of CM-4612 in the treatment of cognitive disorders such as Alzheimer's disease. Further studies are needed to investigate the effects of CM-4612 on cognitive function in humans. Another area of interest is the potential applications of CM-4612 in the treatment of chronic pain. Further studies are needed to investigate the effects of CM-4612 on pain perception in humans. Finally, there is interest in developing more selective N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide inhibitors that have fewer off-target effects. This could lead to the development of more effective and safer therapies for a variety of conditions.

In conclusion, CM-4612 is a small molecule compound that has potential therapeutic applications in the treatment of cognitive disorders and chronic pain. Its mechanism of action involves the inhibition of N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, which can modulate the levels of glycine in the brain. While there are advantages and limitations to using CM-4612 in lab experiments, further research is needed to investigate its potential applications in humans.

Synthesemethoden

The synthesis of CM-4612 involves several steps, including the reaction of 4-chloro-2-methylbenzylamine with 4-methoxybenzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with methylsulfonyl chloride to form the final product, CM-4612. The synthesis of CM-4612 has been described in detail in a patent application (US20120115906A1).

Eigenschaften

Produktname |

N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide |

|---|---|

Molekularformel |

C18H21ClN2O4S |

Molekulargewicht |

396.9 g/mol |

IUPAC-Name |

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C18H21ClN2O4S/c1-13-10-15(19)6-9-17(13)21(26(3,23)24)12-18(22)20-11-14-4-7-16(25-2)8-5-14/h4-10H,11-12H2,1-3H3,(H,20,22) |

InChI-Schlüssel |

GLLOQSWXBVFWQE-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C |

Kanonische SMILES |

CC1=C(C=CC(=C1)Cl)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B258440.png)

![Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B258448.png)

![3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258450.png)

![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)

![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)

![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)